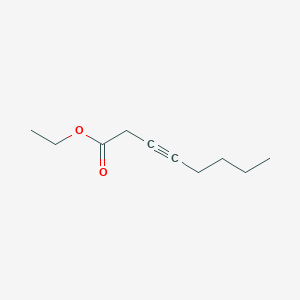
Ethyl oct-3-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl oct-3-ynoate is an organic compound with the molecular formula C10H16O2. It is an ester derived from oct-3-ynoic acid and ethanol. This compound is known for its unique structure, which includes a triple bond between the third and fourth carbon atoms in the octyl chain. Esters like this compound are often used in various industrial applications due to their distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl oct-3-ynoate can be synthesized through the esterification of oct-3-ynoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to maximize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production rate of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl oct-3-ynoate undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the reaction conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides, alcohols, or other ester derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl oct-3-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Researchers utilize this compound in studies involving enzyme inhibition and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: this compound is employed in the production of fragrances, flavors, and pharmaceuticals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ethyl oct-3-ynoate involves its interaction with various molecular targets. The triple bond in the compound can participate in reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl oct-3-ynoate can be compared with other esters and alkynes:
Similar Compounds:
Uniqueness: this compound is unique due to the presence of a triple bond at the third carbon position, which imparts distinct reactivity and chemical properties. This feature differentiates it from other esters and alkynes, making it valuable in specific synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
37174-93-9 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
ethyl oct-3-ynoate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-6,9H2,1-2H3 |
InChI-Schlüssel |
HENKBPXZCWDXON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















